Phomoxide

Description

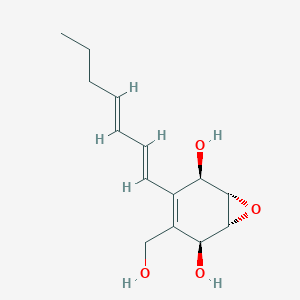

Phomoxide is a fungal meroterpenoid, a hybrid natural product derived from terpenoid and polyketide biosynthetic pathways. Initially isolated from fungal species, its structure was misassigned as containing a cis-diol moiety until enantioselective total synthesis by Mehta and Roy (2004) revealed its true trans-diol configuration . This revision was critical for understanding its stereochemical properties and biological interactions. Phomoxide’s synthesis involves a diastereoselective reduction of a quinol intermediate, which confirmed its absolute configuration and provided a benchmark for characterizing related compounds . Its structural complexity and biosynthetic origin make it a subject of interest in organic chemistry and natural product research.

Properties

Molecular Formula |

C14H20O4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(1S,2R,5S,6R)-3-[(1E,3E)-hepta-1,3-dienyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |

InChI |

InChI=1S/C14H20O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h4-7,11-17H,2-3,8H2,1H3/b5-4+,7-6+/t11-,12+,13+,14-/m1/s1 |

InChI Key |

BMXTZUMHRVMCPL-FVFJZKDHSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C1=C([C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O)CO |

Canonical SMILES |

CCCC=CC=CC1=C(C(C2C(C1O)O2)O)CO |

Synonyms |

phomoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Eupenoxide and Phomoxide

Eupenoxide, another fungal meroterpenoid, shares a close structural relationship with Phomoxide. Both were originally misassigned as cis-diols, but synthetic studies demonstrated their trans-diol configurations . Key differences include:

- Stereochemical Arrangement : While both possess trans-diols, their absolute configurations differ due to distinct stereochemical outcomes during biosynthesis.

- Synthetic Routes: The enantioselective synthesis of both compounds employed similar strategies, including quinol reduction, but diverged in downstream functionalization steps .

Functional Analogues: Polyketide-Terpene Hybrids

Liu et al. (2003) identified polyketide-terpene hybrids from marine-derived Phoma fungi, including a cyclic carbonate derivative. These compounds share Phomoxide’s hybrid backbone but lack its signature diol moiety, highlighting functional diversification within this chemical class .

Comparative Data Table

Key Research Findings

- Structural Revisions: Synthetic studies overturned initial cis-diol assignments for Phomoxide and Eupenoxide, emphasizing the role of total synthesis in natural product validation .

- Synthetic Innovation: Copper-catalyzed oxidation and DMP-mediated cascades enabled efficient construction of Phomoxide’s framework, contrasting with enzymatic routes for anditomin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.